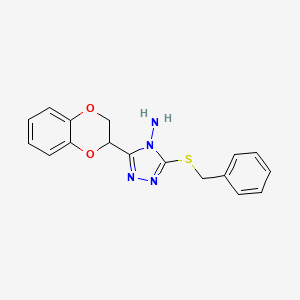![molecular formula C23H25N3O3 B4058121 5-(phenoxymethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4058121.png)
5-(phenoxymethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-3-carboxamide
Overview
Description
5-(phenoxymethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.18959167 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is involved in the synthesis and characterization of novel pyrazole derivatives. For instance, a study focused on synthesizing and characterizing various pyrazole derivatives, including 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting their structural properties through spectral data such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Biological Evaluation and Cytotoxicity
- Some pyrazole derivatives, including similar compounds, have been synthesized and evaluated for their cytotoxic activities against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Another study synthesized 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, showing suppression of lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).
Antioxidant Applications
- Research has been conducted on the use of pyrazole derivatives as antioxidant additives for lubricating oils, demonstrating the potential of these compounds in industrial applications (Amer, Hassan, Moawad, & Shaker, 2011).
Antimicrobial Properties
- Pyrazole-carboxamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli, indicating potential use in antibacterial treatments (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Anticancer and Antimicrobial Potential
- A study synthesized tetrahydroimidazo[1,2-a]pyrimidine derivatives, including pyrazole analogues, and evaluated their in vitro antimicrobial potential against various bacterial and fungal strains. Some compounds showed significant activity, highlighting their potential in antimicrobial and anticancer therapies (Rani, Saini, Kumar, & Verma, 2017).
Leukotriene B4 (LTB4) Receptor Antagonists
- Research on (hydroxyphenyl)pyrazoles, a series related to the target compound, has led to the development of LTB4 receptor antagonists, demonstrating significant potential in the medical field (Harper et al., 1994).
Regioselective Synthesis
- Studies have focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, an area closely related to the compound . This research provides insights into the synthesis methodologies and structural properties of these compounds (Drev et al., 2014).
Properties
IUPAC Name |
5-(phenoxymethyl)-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22(21-15-19(25-26-21)16-29-20-9-5-2-6-10-20)24-17-23(11-13-28-14-12-23)18-7-3-1-4-8-18/h1-10,15H,11-14,16-17H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWUOZXHPYZOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NNC(=C2)COC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-nitrobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4058051.png)
![2,3,4,5,6-pentafluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4058072.png)
![diethyl 4-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B4058082.png)


![N-ethyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B4058105.png)
![5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4058112.png)
![2-{4-[({[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-piperidinyl}ethanol](/img/structure/B4058115.png)
![methyl 2-[(4-phenyl-2-naphthyl)oxy]propanoate](/img/structure/B4058129.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4058149.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-1-piperidinecarboxamide](/img/structure/B4058150.png)
